molecular formula C7H4Cl2FNO B13683681 4-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride

4-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B13683681
M. Wt: 208.01 g/mol
InChI Key: NJIKFOUNTANACV-UHFFFAOYSA-N
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Description

4-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the empirical formula C7H5ClFNO. It is a solid at room temperature and has a molecular weight of 173.57 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 4-chloro-3-fluoroaniline with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloro-3-fluoroaniline+phosgene4-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride\text{4-chloro-3-fluoroaniline} + \text{phosgene} \rightarrow \text{this compound} 4-chloro-3-fluoroaniline+phosgene→4-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of the original compound.

Scientific Research Applications

4-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N,N-dimethylbenzamide
  • 3-chloro-4-fluoro-N,N-dimethylbenzamide
  • N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

Uniqueness

4-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-5-2-1-4(3-6(5)10)7(9)11-12/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIKFOUNTANACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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